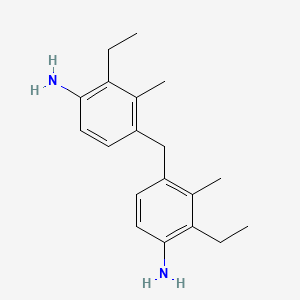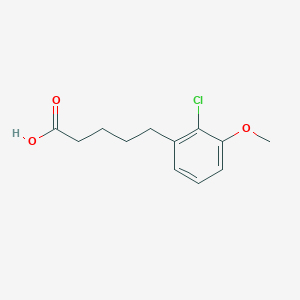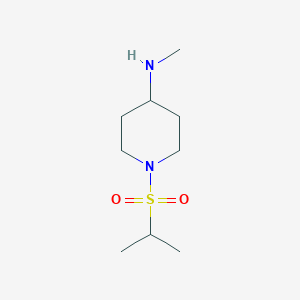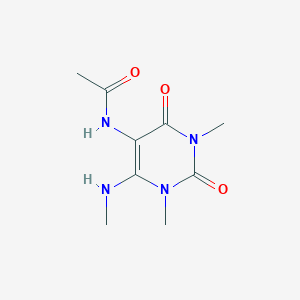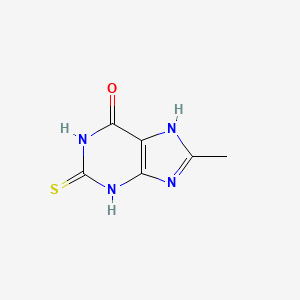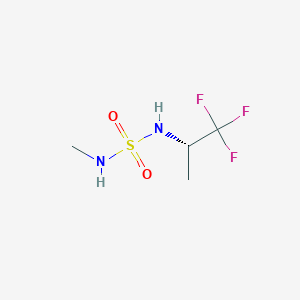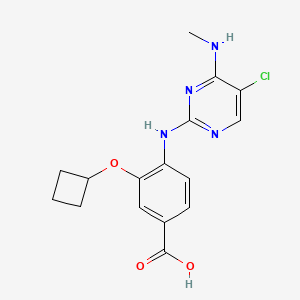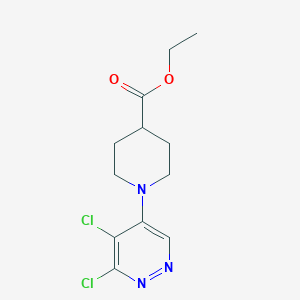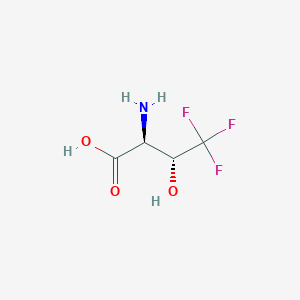
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is a fluorinated amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.
Applications De Recherche Scientifique
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.
Industry: It can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxyl and amino groups also play a role in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
Propriétés
Formule moléculaire |
C4H6F3NO3 |
|---|---|
Poids moléculaire |
173.09 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2+/m0/s1 |
Clé InChI |
ITYVCUQVLKIGEY-NHYDCYSISA-N |
SMILES isomérique |
[C@H]([C@H](C(F)(F)F)O)(C(=O)O)N |
SMILES canonique |
C(C(C(F)(F)F)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


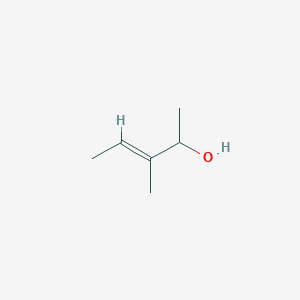
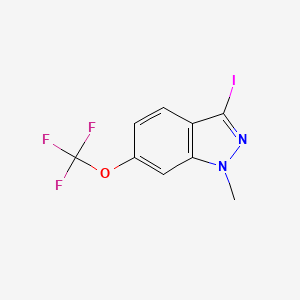
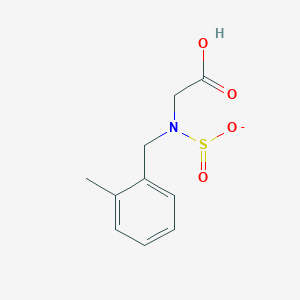
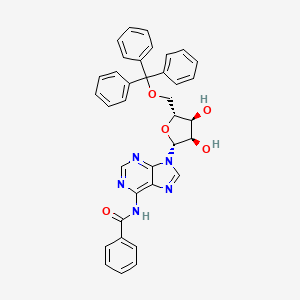
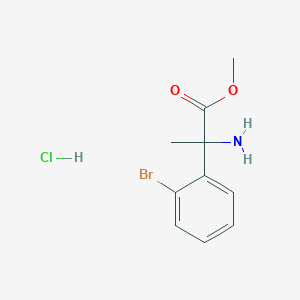
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
